molecular formula C7H13NO B13004067 8-Oxabicyclo[3.2.1]octan-6-amine

8-Oxabicyclo[3.2.1]octan-6-amine

Katalognummer: B13004067
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: BLVCIOGTIHMNNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxabicyclo[321]octan-6-amine is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the bicyclic ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octan-6-amine can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can produce a variety of amine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Oxabicyclo[3.2.1]octan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-Oxabicyclo[3.2.1]octan-6-amine involves its interaction with molecular targets through its amine group and bicyclic structure. These interactions can affect various biological pathways, making the compound a potential candidate for therapeutic applications. detailed studies on its specific molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]octan-6-amine is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts different chemical properties compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic uses.

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

8-oxabicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C7H13NO/c8-6-4-5-2-1-3-7(6)9-5/h5-7H,1-4,8H2

InChI-Schlüssel

BLVCIOGTIHMNNF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C(C1)O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.